N-cyclohexyl-3-nitropyridin-2-amine
Overview
Description
N-cyclohexyl-3-nitropyridin-2-amine: is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is characterized by a cyclohexyl group attached to a nitropyridine ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-cyclohexyl-3-nitropyridin-2-amine typically involves the reaction of cyclohexylamine with 3-nitropyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including purification and isolation of the compound .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and optimization for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a catalyst such as palladium on carbon (Pd/C) or chemical reducing agents like tin(II) chloride (SnCl2).
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products:
Reduction: The major product is N-cyclohexyl-3-aminopyridin-2-amine.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
N-cyclohexyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural properties.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways . The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
N-cyclohexyl-5-methyl-3-nitropyridin-2-amine: This compound has a similar structure but with a methyl group at the 5-position.
2-cyclohexylamino-3-nitropyridine: Another closely related compound with similar functional groups.
Uniqueness: N-cyclohexyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUAMPCRIUHXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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